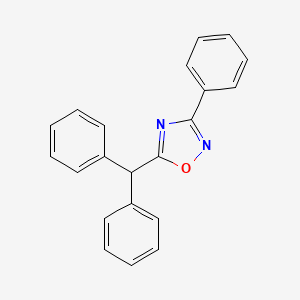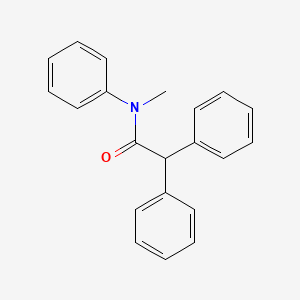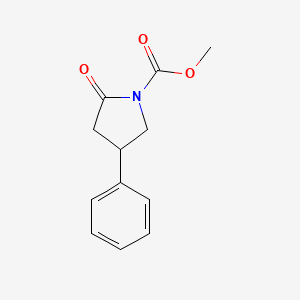
2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide, also known as NS-102, is a compound that has been studied for its potential use in treating various neurological disorders. It was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.
Mechanism of Action
The exact mechanism of action of 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide is not fully understood, but it is believed to work by modulating the activity of certain ion channels in the brain. Specifically, this compound has been shown to inhibit the activity of the T-type calcium channel, which is involved in the generation of neuronal action potentials.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a number of biochemical and physiological effects in the brain. For example, it has been shown to reduce the release of glutamate, an excitatory neurotransmitter that can contribute to neuronal damage in conditions such as stroke and traumatic brain injury. This compound has also been shown to increase the release of GABA, an inhibitory neurotransmitter that can help to reduce neuronal activity.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide in lab experiments is that it has been extensively studied and its effects are well-characterized. Additionally, this compound has been shown to have relatively low toxicity, making it a safer option for use in animal studies. However, one limitation of using this compound is that it may not be effective in all types of neurological disorders, and further research is needed to determine its potential usefulness in different conditions.
Future Directions
There are several potential future directions for research on 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide. For example, studies could investigate its potential use in treating other neurological disorders, such as Alzheimer's disease or Parkinson's disease. Additionally, researchers could explore the potential of combining this compound with other drugs to enhance its neuroprotective effects. Finally, further studies could investigate the long-term effects of this compound on the brain and its potential for use in clinical settings.
Synthesis Methods
The synthesis of 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide involves several steps, including the reaction of 2-methylphenol with 2-bromo-1-chloropropane to form 2-(2-methylphenoxy)propan-1-ol. This intermediate is then reacted with 5-methyl-3-isoxazolecarboxylic acid to form the corresponding amide, which is subsequently methylated to yield this compound.
Scientific Research Applications
2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide has been studied for its potential use in treating a variety of neurological disorders, including stroke, traumatic brain injury, and epilepsy. Research has shown that this compound may have neuroprotective effects, meaning it may help to prevent damage to the brain in these conditions.
properties
IUPAC Name |
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-7-5-6-8-12(10)19-15(3,4)14(18)16-13-9-11(2)20-17-13/h5-9H,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHODRQWUMVSIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)(C)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5124967.png)
![8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5124975.png)

![1-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5124989.png)
![N-[4-(dimethylamino)phenyl]-4-propoxybenzamide](/img/structure/B5124994.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methyl-2-furoyl)-3-piperidinol](/img/structure/B5125001.png)


![7-(difluoromethyl)-3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5125011.png)



![1,8,8-trimethyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5125031.png)
![2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid](/img/structure/B5125048.png)